Spectral Red-Shift and Band Gap Advantage Over Thieno[3,2-b]thiophene Isomers
The UV-vis absorption spectrum of the thieno[3,4-b]thiophene (TT) unit, derived from 4,6-dihydrothieno[3,4-b]thiophene, is significantly red-shifted compared to the thieno[3,2-b]thiophene isomer, a direct result of its greater stabilization of the quinoid resonance form [1]. This electronic difference is quantified in the optical band gap of their respective polymers: poly(thieno[3,4-b]thiophene) exhibits an exceptionally low band gap of 0.84 eV, whereas poly(thieno[3,2-b]thiophene) typically has a band gap in the range of 1.6-2.0 eV [1][2].
| Evidence Dimension | Optical Band Gap (Eg) of Conjugated Polymer |
|---|---|
| Target Compound Data | 0.84 eV (for poly(thieno[3,4-b]thiophene)) |
| Comparator Or Baseline | Thieno[3,2-b]thiophene (band gap of derived polymers ~1.6-2.0 eV) |
| Quantified Difference | Band gap is lower by approximately 0.8-1.2 eV (a reduction of ~50%) |
| Conditions | Thin-film UV-vis absorption spectroscopy of electrochemically prepared polymers |
Why This Matters
This lower band gap enables superior light harvesting in the near-infrared region, directly translating to higher photocurrent generation and power conversion efficiency in organic photovoltaic devices.
- [1] Sotzing, G. A.; Lee, K. Poly(thieno[3,4-b]thiophene): A p- and n-Dopable Low-Bandgap Conducting Polymer. Macromolecules 2002, 35 (19), 7281-7286. View Source
- [2] Rasmussen, S. C.; Pickens, J. C.; Hutchison, J. E. A New, General Approach to Tuning the Properties of Conjugated Polymers: Tuning the Band Gap of Polythiophenes via Substitution. Chem. Mater. 1998, 10 (8), 1990-1999. View Source
